6-Bromo-5-hydroxy-2-methylnicotinic acid
Description
6-Bromo-5-hydroxy-2-methylnicotinic acid (C₇H₆BrNO₃) is a substituted nicotinic acid derivative featuring a bromine atom at position 6, a hydroxyl group at position 5, and a methyl group at position 2 of the pyridine ring.
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
6-bromo-5-hydroxy-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO3/c1-3-4(7(11)12)2-5(10)6(8)9-3/h2,10H,1H3,(H,11,12) |
InChI Key |
MMIDPWSNFCQYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-hydroxy-2-methylnicotinic acid typically involves the bromination of 2-methylnicotinic acid. The reaction can be carried out using bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-hydroxy-2-methylnicotinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of 6-Bromo-5-hydroxy-2-methylnicotinic acid can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Bromo-5-hydroxy-2-methylnicotinic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Bromo-5-hydroxy-2-methylnicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs based on substituent positions, molecular properties, and applications:
Key Observations:
Substituent Reactivity : The hydroxyl group at position 5 in 6-bromo-5-hydroxy-2-methylnicotinic acid enhances hydrogen-bonding capacity compared to chloro or methoxy groups in analogs like 5-bromo-6-chloronicotinic acid or 5-bromo-6-methoxynicotinic acid . This property may influence solubility and binding affinity in biological systems.
Thermal Stability : 2-Bromo-5-methylnicotinic acid (mp 170–171°C) demonstrates higher thermal stability than hydroxylated analogs, likely due to reduced polarity .
Spectroscopic and Analytical Data
- NMR Signatures :
- Mass Spectrometry :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
